molecular formula C21H23N3O6 B11042543 ethyl 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate

ethyl 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11042543
M. Wt: 413.4 g/mol
InChI Key: JNDJXILHVKVNJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of methoxy groups on the phenyl rings and an ester functional group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the coupling of an azide with an alkyne to form the triazole ring.

  • Step 1: Synthesis of Azide Intermediate

    • Starting with 4-methoxyphenylamine, the azide intermediate is synthesized by reacting it with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.
  • Step 2: Synthesis of Alkyne Intermediate

    • The alkyne intermediate is prepared by reacting 3,4,5-trimethoxybenzyl bromide with sodium acetylide.
  • Step 3: Cycloaddition Reaction

    • The azide and alkyne intermediates are then subjected to the Huisgen cycloaddition reaction in the presence of a copper(I) catalyst to form the triazole ring.
  • Step 4: Esterification

    • The final step involves the esterification of the triazole carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Ethyl 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its triazole core.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Material Science: Employed in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: Utilized in the design of bioorthogonal reactions for labeling and tracking biomolecules.

Mechanism of Action

The mechanism of action of ethyl 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The ester group can undergo hydrolysis to release the active triazole moiety, which then exerts its biological effects.

Comparison with Similar Compounds

Ethyl 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives such as:

    1,2,3-Triazole-4-carboxylic acid: Lacks the ester and methoxy groups, resulting in different solubility and reactivity.

    1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but without the trimethoxyphenyl group, affecting its biological activity.

    Ethyl 1-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate:

Properties

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

ethyl 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)triazole-4-carboxylate

InChI

InChI=1S/C21H23N3O6/c1-6-30-21(25)18-19(13-11-16(27-3)20(29-5)17(12-13)28-4)24(23-22-18)14-7-9-15(26-2)10-8-14/h7-12H,6H2,1-5H3

InChI Key

JNDJXILHVKVNJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)OC)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.